2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)14-7-6-10(8-13)12(14)15/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFHBENPHFOKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582961 | |
| Record name | 1-(4-Methylphenyl)-2-oxopyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930298-97-8 | |
| Record name | 1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930298-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-2-oxopyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylacetonitrile with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development:
- Neuroprotective Agents : Similar compounds have shown promise in treating central nervous system (CNS) disorders by acting as inhibitors of enzymes like BACE-1, which is implicated in Alzheimer's disease . The ability of this compound to modulate enzyme activity could lead to the development of new neuroprotective drugs.
- Antibacterial Activity : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities against bacterial strains such as E. coli .
Organic Synthesis
The compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in multi-step synthetic pathways to create more complex heterocyclic compounds. The ability to undergo various chemical transformations, including oxidation and reduction reactions, makes it valuable for synthesizing diverse chemical entities.
- Catalytic Reactions : The compound can act as a catalyst or a reagent in reactions involving nucleophilic substitutions or cyclization processes, facilitating the formation of new carbon-nitrogen bonds essential for drug synthesis .
Industrial Applications
In addition to its laboratory uses, this compound has potential applications in the chemical industry:
- Intermediate in Chemical Manufacturing : It can be used as an intermediate in the production of agrochemicals and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties .
- Material Science : The compound's properties may be exploited in developing new polymers or materials that require specific chemical functionalities, enhancing their performance in various applications.
Case Study 1: Neuroprotective Research
A study investigating similar oxo-pyrrolidine derivatives found that they could inhibit BACE-1 enzyme activity with sub-micromolar potency. This suggests that this compound could potentially be developed as a therapeutic agent for Alzheimer's disease treatment through similar mechanisms .
Case Study 2: Antimicrobial Activity
Research into related pyrrolidine compounds has indicated their effectiveness against various bacterial strains. This highlights the potential for this compound to be explored further as an antibacterial agent, especially in formulations targeting resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile with analogous compounds, focusing on core structures, substituents, and functional groups:
Key Findings from Structure-Activity Relationship (SAR) Studies
Importance of the p-Tolyl Group :
- In BIRB796 derivatives, replacing the p-tolyl group (e.g., with 4-chloro, 4-bromo, or 4-methoxy) led to reduced TNF-α inhibitory activity, highlighting its role in maintaining optimal electronic and steric interactions .
- The methyl group on the p-tolyl moiety enhances lipophilicity and π-stacking, critical for binding to hydrophobic pockets in biological targets.
Pyrazole-based analogs (e.g., 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile) show distinct activity profiles due to the pyrazole ring’s planar geometry and hydrogen-bonding capability .
Functional Group Effects :
- Carbonitrile : Enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes. This is observed in kinase inhibitors where nitrile groups act as warheads .
- Oxo Group : Stabilizes tautomeric forms and participates in hydrogen bonding, as seen in spiro compounds used for macromolecular phasing .
Safety and Physicochemical Properties :
- Pyridinecarbonitriles (e.g., 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile) are associated with industrial hazards, requiring stringent safety protocols due to their reactivity .
- Carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit higher water solubility but lower membrane permeability compared to carbonitrile analogs .
Biological Activity
2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile (CAS No. 930298-97-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring with a carbonitrile group and a p-tolyl substituent, which may influence its biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, certain pyrrolidine derivatives have been reported to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The structural modifications, such as the presence of halogen substituents, enhance their bioactivity.
Enzyme Inhibition
This compound has been implicated in the inhibition of enzymes critical for disease processes. For example, compounds with similar structures have been shown to inhibit BACE-1 enzyme activity with sub-micromolar potency. This inhibition is crucial in the context of Alzheimer's disease research, where BACE-1 is a target for reducing amyloid-beta peptide production .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound likely binds to active sites on enzymes, modulating their activity. The p-tolyl group enhances lipophilicity, aiding in membrane penetration.
- Receptor Interaction : Similar compounds have demonstrated the ability to interact with various receptors, influencing cellular signaling pathways.
Case Studies
- Antibacterial Activity : A study evaluating several pyrrolidine derivatives found that specific modifications led to enhanced antibacterial properties against resistant strains .
- CNS Drug Discovery : Research focused on the synthesis of pyrrolidine derivatives has highlighted their potential as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier effectively .
Data Table: Biological Activities of Pyrrolidine Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Cyclocondensation : Reacting a pyrrolidinone precursor with a p-tolylamine derivative under acidic conditions to form the 1-(p-tolyl)pyrrolidin-2-one scaffold.
Cyanide Introduction : A nitrile group is introduced at the 3-position using a nucleophilic substitution or cyanoalkylation reaction, often employing KCN or TMSCN in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield. Purity is verified via HPLC (>95%) .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify proton environments (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl (C=O) at ~175 ppm .
- X-Ray Crystallography : Resolve the lactam ring conformation and nitrile orientation. Similar pyrrolidine derivatives show dihedral angles of 15–25° between the pyrrolidine and aryl groups .
- Mass Spectrometry : Molecular ion peak [M+H] expected at m/z ≈ 229 (calculated from C₁₂H₁₂N₂O).
Q. What are the primary reactivity patterns of this compound?
- Methodological Answer : The lactam ring and nitrile group drive reactivity:
- Lactam Ring : Susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acid under strong acidic conditions).
- Nitrile Group : Can be reduced to an amine (via LiAlH₄) or hydrolyzed to a carboxylic acid (H₂SO₄/H₂O).
- Experimental Tip : Monitor reaction progress via FT-IR for C≡N (2250 cm⁻¹) and C=O (1680 cm⁻¹) band shifts .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents on the p-tolyl group affect reactivity?
- Methodological Answer : Substituents alter electronic density on the pyrrolidine ring:
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the lactam carbonyl, accelerating nucleophilic additions.
- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in ring-opening reactions.
- Study Design : Synthesize analogs with substituted aryl groups and compare reaction kinetics via UV-Vis or F NMR (if fluorinated) .
Q. What computational methods are suitable for predicting the compound’s tautomeric stability?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:
- Calculate energy differences between lactam and enol tautomers.
- Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM).
- Validation : Compare computed IR spectra with experimental data to confirm dominant tautomer .
Q. How can contradictions in synthetic yields from different methods be resolved?
- Methodological Answer : Systematic analysis of variables:
Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. ZnCl₂).
Kinetic Studies : Use in-situ FT-IR to track intermediate formation.
Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature > solvent choice) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
